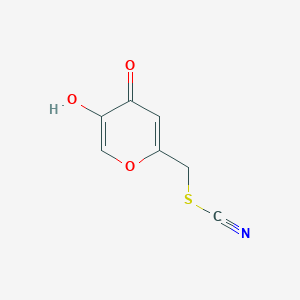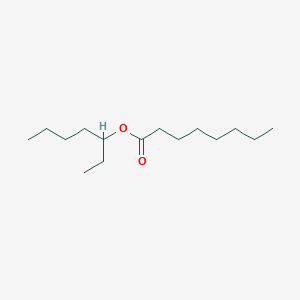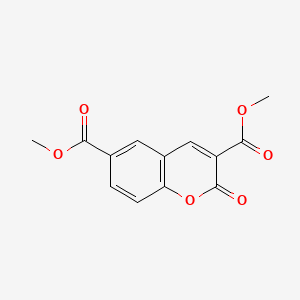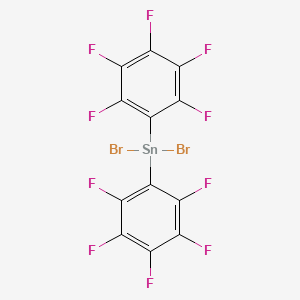
Stannane, dibromobis(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, dibromobis(pentafluorophenyl)- typically involves the reaction of pentafluorophenylmagnesium bromide with tin(IV) bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the preparation of pentafluorophenylmagnesium bromide and its subsequent reaction with tin(IV) bromide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Stannane, dibromobis(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: It can participate in coupling reactions to form larger organometallic complexes
Common Reagents and Conditions
Common reagents used in reactions with stannane, dibromobis(pentafluorophenyl)- include Grignard reagents, organolithium compounds, and various nucleophiles. Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organotin compounds with different functional groups .
Scientific Research Applications
Stannane, dibromobis(pentafluorophenyl)- has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including coupling reactions and polymerizations.
Material Science: It is used in the synthesis of advanced materials, such as organometallic frameworks and nanomaterials.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for bioactive organotin compounds
Mechanism of Action
The mechanism of action of stannane, dibromobis(pentafluorophenyl)- involves its ability to act as a Lewis acid, facilitating various chemical reactions. The tin center can coordinate with electron-rich species, promoting bond formation and cleavage. The presence of pentafluorophenyl groups enhances its reactivity by stabilizing the tin center and providing electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
Dimethylbis(pentafluorophenyl)tin: Similar in structure but with methyl groups instead of bromine atoms.
Trimethyl(pentafluorophenyl)stannane: Contains three methyl groups and one pentafluorophenyl group attached to the tin atom
Uniqueness
Stannane, dibromobis(pentafluorophenyl)- is unique due to the presence of two bromine atoms and two pentafluorophenyl groups, which confer distinct reactivity and stability compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research .
Properties
CAS No. |
5375-99-5 |
|---|---|
Molecular Formula |
C12Br2F10Sn |
Molecular Weight |
612.63 g/mol |
IUPAC Name |
dibromo-bis(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/2C6F5.2BrH.Sn/c2*7-2-1-3(8)5(10)6(11)4(2)9;;;/h;;2*1H;/q;;;;+2/p-2 |
InChI Key |
PMDROAZDYBXXRB-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(Br)Br)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)

![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)
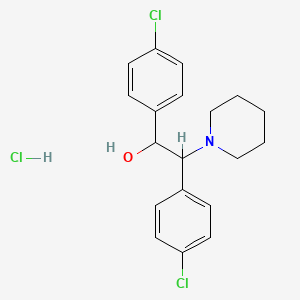


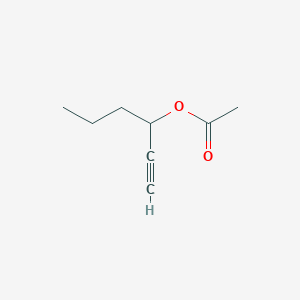
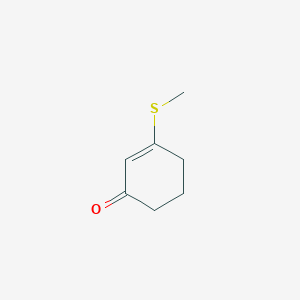
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
